![molecular formula C9H9NOS B008698 3-(Pyrrol-1-Yl)Thiophene-2-Methanol CAS No. 107073-27-8](/img/structure/B8698.png)
3-(Pyrrol-1-Yl)Thiophene-2-Methanol
Overview
Description
“3-(Pyrrol-1-Yl)Thiophene-2-Methanol” is a chemical compound with the CAS Number: 107073-27-8 . It has a molecular weight of 179.24 . The IUPAC name for this compound is [3- (1H-pyrrol-1-yl)-2-thienyl]methanol .
Synthesis Analysis
The synthesis of “3-(Pyrrol-1-Yl)Thiophene-2-Methanol” involves several steps. Some of the methods include the use of lithium aluminium tetrahydride in tetrahydrofuran, heating with manganese (IV) oxide in chloroform, and a multi-step reaction involving manganese dioxide and hydroxylamine hydrochloride . Other methods include the use of methanol and sodium tetrahydroborate at 20℃ for 1 hour .Molecular Structure Analysis
The InChI code for “3-(Pyrrol-1-Yl)Thiophene-2-Methanol” is 1S/C9H9NOS/c11-7-9-8 (3-6-12-9)10-4-1-2-5-10/h1-6,11H,7H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(Pyrrol-1-Yl)Thiophene-2-Methanol” is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 1.93 .Scientific Research Applications
Antifungal Activity
A series of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives containing a hydrazone group were designed and synthesized, showing potent antifungal activity . This suggests that “3-(Pyrrol-1-Yl)Thiophene-2-Methanol” could serve as a precursor in the synthesis of antifungal agents.
Cytotoxic Activity
Derivatives of pyrrole, which include the “3-(Pyrrol-1-Yl)Thiophene-2-Methanol” structure, have exhibited good cytotoxic activity against some cancer cell lines . This indicates its potential use in developing anticancer drugs.
Synthesis of Thiophene Derivatives
The compound has been used in the synthesis of thiophene derivatives, which are important in medicinal chemistry due to their pharmacological properties . These derivatives have applications ranging from anticancer to anti-inflammatory drugs.
Van Leusen Pyrrole Synthesis
The Van Leusen Pyrrole Synthesis involves the [3+2] cycloaddition reaction of TosMIC with electron-deficient olefins to synthesize pyrrole derivatives . “3-(Pyrrol-1-Yl)Thiophene-2-Methanol” can be utilized in this reaction to create diverse pyrrole-based compounds.
Click Chemistry
This compound has been used in click chemistry to synthesize pyrrole and thiophene functional derivatives . These derivatives are valuable in creating polymers and materials with specific properties.
Medicinal Chemistry
In medicinal chemistry, “3-(Pyrrol-1-Yl)Thiophene-2-Methanol” is used to create compounds with a variety of biological effects. Its derivatives are explored for therapeutic applications against several diseases or disorders .
Chemical Synthesis
The compound is involved in chemical synthesis processes, where it contributes to the creation of complex molecules with potential applications in drug discovery and materials science .
Molecular Dynamics Simulations
“3-(Pyrrol-1-Yl)Thiophene-2-Methanol” has been used in molecular dynamics simulations to understand stereochemistry, isomerism, hybridization, and orbitals, which are crucial in the design of new drugs and materials .
Safety and Hazards
properties
IUPAC Name |
(3-pyrrol-1-ylthiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-6,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSUHWYHSLZKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321645 | |
Record name | 3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |
CAS RN |
107073-27-8 | |
Record name | 3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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